molecular formula C15H20ClNO3 B7073187 N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide

Cat. No.: B7073187
M. Wt: 297.78 g/mol
InChI Key: XYVSOYDSHHRSJB-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclopentane ring substituted with a hydroxy group and a carboxamide group, along with a phenyl ring substituted with chlorine and methoxy groups

Properties

IUPAC Name

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-20-12-5-4-11(13(16)10-12)6-9-17-14(18)15(19)7-2-3-8-15/h4-5,10,19H,2-3,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVSOYDSHHRSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)C2(CCCC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the substituted phenyl ethylamine, followed by its reaction with cyclopentanone to form the desired cyclopentane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide: shares structural similarities with other substituted phenyl ethylamines and cyclopentane derivatives.

    Chloro(5-methoxy-2-[1-(4-methoxyphenyl)imino-N]ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium: is another compound with a similar phenyl ring substitution pattern.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

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